molecular formula C9H15NO2 B13322519 (5-((Isopropylamino)methyl)furan-2-yl)methanol

(5-((Isopropylamino)methyl)furan-2-yl)methanol

Cat. No.: B13322519
M. Wt: 169.22 g/mol
InChI Key: GYECIWNIJXXIBQ-UHFFFAOYSA-N
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Description

(5-((Isopropylamino)methyl)furan-2-yl)methanol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring substituted with an isopropylamino group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Isopropylamino)methyl)furan-2-yl)methanol typically involves the reaction of furan derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene and Aceschem provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(5-((Isopropylamino)methyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(5-((Isopropylamino)methyl)furan-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (5-((Isopropylamino)methyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with biological receptors, while the furan ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((Isopropylamino)methyl)furan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the hydroxymethyl group on the furan ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

[5-[(propan-2-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C9H15NO2/c1-7(2)10-5-8-3-4-9(6-11)12-8/h3-4,7,10-11H,5-6H2,1-2H3

InChI Key

GYECIWNIJXXIBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)CO

Origin of Product

United States

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